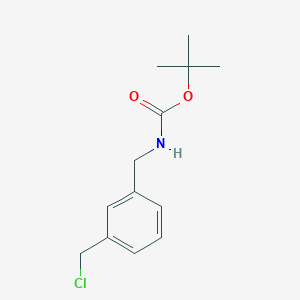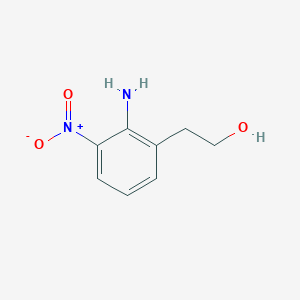![molecular formula C9H9NO3 B8796532 2-[(4-Nitrophenyl)methyl]oxirane CAS No. 49574-55-2](/img/structure/B8796532.png)
2-[(4-Nitrophenyl)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Nitrophenyl)methyl]oxirane:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Nitrophenyl)methyl]oxirane typically involves the epoxidation of 1-allyl-4-nitrobenzene. One common method is as follows :
Starting Material: 1-allyl-4-nitrobenzene.
Reagent: m-Chloroperbenzoic acid (mCPBA).
Solvent: Anhydrous dichloromethane (DCM).
Conditions: The reaction mixture is cooled in an ice/water bath and stirred under an inert atmosphere (argon) for 5 minutes. mCPBA is then added, and the reaction is allowed to proceed at 0°C for 2 hours, followed by room temperature for 15 hours.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scales. These methods often include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 2-[(4-Nitrophenyl)methyl]oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These are common for oxiranes and can be catalyzed by acids, bases, or nucleophiles.
Substitution Reactions: The nitro group on the benzyl ring can undergo nucleophilic aromatic substitution, especially under reductive conditions.
Common Reagents and Conditions:
Acids and Bases: Used for catalyzing ring-opening reactions.
Nucleophiles: Such as amines and carboxylates, which attack the oxirane ring.
Reducing Agents: For the reduction of the nitro group to an amine.
Major Products:
β-Hydroxypropyl Esters: From ring-opening with carboxylic acids.
Amino Derivatives: From the reduction of the nitro group.
Aplicaciones Científicas De Investigación
2-[(4-Nitrophenyl)methyl]oxirane has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and pharmaceutical intermediates.
Materials Science: The compound is used in the development of polymers and resins, particularly in the creation of epoxy resins with specific properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of 2-[(4-Nitrophenyl)methyl]oxirane primarily involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The nitro group on the benzyl ring can also participate in various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
4-(4-Nitrobenzyl)pyridine: Shares the nitrobenzyl group but has a pyridine ring instead of an oxirane.
2-(4-Nitrophenyl)oxirane: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: 2-[(4-Nitrophenyl)methyl]oxirane is unique due to the combination of its epoxide ring and nitrobenzyl group, which provides a distinct reactivity profile. This makes it particularly useful in synthetic organic chemistry for creating complex molecules and studying reaction mechanisms.
Propiedades
Número CAS |
49574-55-2 |
|---|---|
Fórmula molecular |
C9H9NO3 |
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
2-[(4-nitrophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H9NO3/c11-10(12)8-3-1-7(2-4-8)5-9-6-13-9/h1-4,9H,5-6H2 |
Clave InChI |
CJVUNCSHJIZNJF-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-7-(pentan-3-yl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B8796449.png)






![Ethyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B8796502.png)


![Benzyl 5-[(acetyloxy)methyl]-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B8796516.png)
![2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, ethyl ester](/img/structure/B8796542.png)

![1-Azaspiro[5.5]undecane](/img/structure/B8796554.png)
